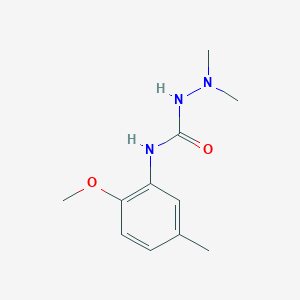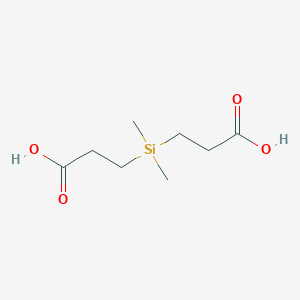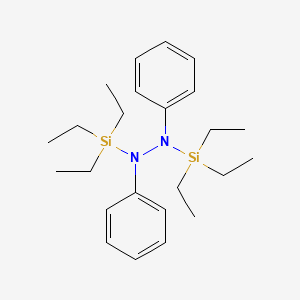
N,N-didodecylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecylaniline is an organic compound with the chemical formula C30H55N. It is a derivative of aniline, where two dodecyl (C12H25) groups are attached to the nitrogen atom. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Didodecylaniline can be synthesized through the alkylation of aniline with dodecyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the aniline, followed by the addition of dodecyl bromide or chloride. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Didodecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Aniline derivatives.
Substitution: Halogenated this compound.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecylaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-didodecylaniline involves its hydrophobic interactions with cell membranes. The compound’s long alkyl chains allow it to insert into the hydrophobic regions of the cell membrane, thereby anchoring attached molecules, such as oligonucleotides. This selective anchoring is particularly effective in the presence of elevated alkaline phosphatase levels, which convert phosphorylated lipid-conjugated oligonucleotides to their active form .
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-N,N-dimethylethylenediamine
- N,N,N’,N’-Tetraethyladipamide
- N,N,N’,N’-Tetraisobutylisophthalamide
Comparison: N,N-Didodecylaniline is unique due to its long dodecyl chains, which provide significant hydrophobicity. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as cell membrane anchoring. In contrast, similar compounds with shorter alkyl chains or different functional groups may not exhibit the same level of hydrophobicity or specificity in biological applications .
Eigenschaften
CAS-Nummer |
4960-25-2 |
|---|---|
Molekularformel |
C30H55N |
Molekulargewicht |
429.8 g/mol |
IUPAC-Name |
N,N-didodecylaniline |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-19-24-28-31(30-26-22-21-23-27-30)29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
InChI-Schlüssel |
XJEPUDKDCKLTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




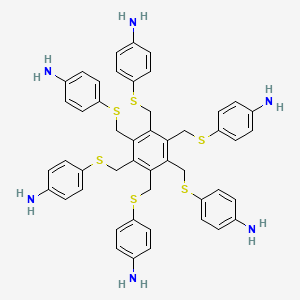
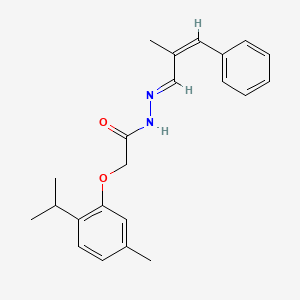
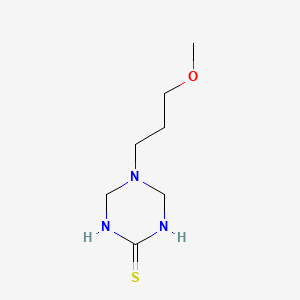

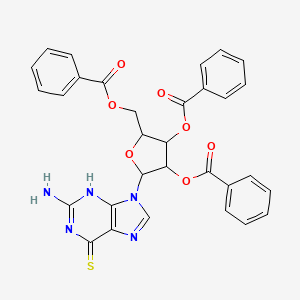
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)
![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
